Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 849068-50-4
VCID: VC2829979
InChI: InChI=1S/C10H9ClN2O2/c1-2-15-10(14)13-6-5-7-3-4-8(11)12-9(7)13/h3-6H,2H2,1H3
SMILES: CCOC(=O)N1C=CC2=C1N=C(C=C2)Cl
Molecular Formula: C10H9ClN2O2
Molecular Weight: 224.64 g/mol

Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

CAS No.: 849068-50-4

Cat. No.: VC2829979

Molecular Formula: C10H9ClN2O2

Molecular Weight: 224.64 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate - 849068-50-4

Specification

CAS No. 849068-50-4
Molecular Formula C10H9ClN2O2
Molecular Weight 224.64 g/mol
IUPAC Name ethyl 6-chloropyrrolo[2,3-b]pyridine-1-carboxylate
Standard InChI InChI=1S/C10H9ClN2O2/c1-2-15-10(14)13-6-5-7-3-4-8(11)12-9(7)13/h3-6H,2H2,1H3
Standard InChI Key WWOGRMWUPOAZIT-UHFFFAOYSA-N
SMILES CCOC(=O)N1C=CC2=C1N=C(C=C2)Cl
Canonical SMILES CCOC(=O)N1C=CC2=C1N=C(C=C2)Cl

Introduction

Chemical Identity and Structural Properties

Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is characterized by its unique molecular architecture consisting of a pyrrolo[2,3-b]pyridine core with specific substitution patterns. This heterocyclic compound contains a fused ring system comprising pyrrole and pyridine rings, with a chloro substituent at position 6 and an ethoxycarbonyl group at position 1.

Basic Identification Parameters

The compound is identified by several key parameters as outlined in Table 1:

ParameterValue
CAS Registry Number849068-50-4
Molecular FormulaC₁₀H₉ClN₂O₂
Molecular Weight224.64 g/mol
IUPAC Nameethyl 6-chloropyrrolo[2,3-b]pyridine-1-carboxylate
InChIInChI=1S/C10H9ClN2O2/c1-2-15-10(14)13-6-5-7-3-4-8(11)12-9(7)13/h3-6H,2H2,1H3
Canonical SMILESCCOC(=O)N1C=CC2=C1N=C(C=C2)Cl

The compound's structural integrity is defined by its pyrrolo[2,3-b]pyridine scaffold, which creates a rigid framework that influences its chemical behavior and biological interactions. This heterocyclic system differs from other related structures such as pyrrolo[3,2-c]pyridine, which presents an alternative ring fusion pattern and consequently different physicochemical properties.

Synthetic Methodologies

General Synthetic Approaches

Chemical Reactivity Profile

Functional Group Transformations

Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate possesses multiple reactive sites that allow for diverse chemical transformations. These modifications are crucial for creating derivatives with tailored properties for specific applications, particularly in medicinal chemistry research.

The compound can undergo several types of reactions, including:

  • Nucleophilic Substitution Reactions: The chloro substituent at position 6 serves as an excellent leaving group for nucleophilic aromatic substitution reactions. Various nucleophiles, including amines, thiols, and alkoxides, can replace the chlorine atom under appropriate conditions, yielding a diverse array of derivatives.

  • Ester Transformations: The ethyl carboxylate group can undergo standard ester chemistry, including hydrolysis, transesterification, and reduction. Hydrolysis yields the corresponding carboxylic acid, which serves as a versatile intermediate for further functionalization.

  • Ring Modifications: The pyrrolo[2,3-b]pyridine core can participate in various electrophilic and nucleophilic reactions, allowing for further elaboration of the heterocyclic system.

Structure-Reactivity Relationships

The reactivity of Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is influenced by the electronic and steric effects of its constituent functional groups. The electron-withdrawing nature of the chloro substituent activates the pyridine ring toward nucleophilic substitution, while the carbamate group at position 1 alters the electronic distribution within the bicyclic system.

This reactivity profile distinguishes Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate from related compounds such as Ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate (CAS: 1951441-84-1), which shares the same molecular formula but exhibits different regional reactivity due to its alternative ring fusion pattern .

Biological Activity and Medicinal Applications

Structure-Activity Relationships

The biological activity of Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate and related compounds is highly dependent on their structural features. Key structure-activity relationships observed in this class of compounds include:

  • The position and nature of substituents on the pyridine ring significantly impact binding affinity to target proteins

  • The carboxylate group often serves as a hydrogen bond acceptor in target binding sites

  • The chloro substituent can enhance membrane permeability and influence metabolic stability

Recent research on 1H-pyrrolo[2,3-b]pyridine derivatives has particularly focused on their potential as fibroblast growth factor receptor (FGFR) inhibitors, highlighting the significance of this structural class in targeting abnormal FGFR signaling pathways implicated in various types of tumors .

Comparison with Structural Analogs

Table 2 provides a comparative analysis of Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate with structurally related compounds:

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Difference
Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate849068-50-4C₁₀H₉ClN₂O₂224.64Reference compound
Ethyl 6-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate823217-74-9C₁₁H₁₁ClN₂O₂238.67Additional methyl at position 5, carboxylate at position 2
Ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate1951441-84-1C₁₀H₉ClN₂O₂224.64Alternative ring fusion pattern
tert-Butyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate1373337-82-6C₁₂H₁₃ClN₂O₂252.70tert-Butyl ester instead of ethyl ester

This comparison illustrates how subtle structural modifications can yield compounds with distinct chemical and potentially different biological properties, while maintaining the core pyrrolo-pyridine scaffold .

Research Applications and Future Directions

Current Research Utilization

Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate serves several important roles in current research:

  • Synthetic Intermediate: The compound functions as a valuable building block for constructing more complex molecules with specified biological activities.

  • Pharmacophore Template: Its core structure provides a foundation for medicinal chemistry explorations, serving as a template for developing targeted therapeutic agents.

  • Research Tool: The compound is utilized in structure-activity relationship studies to understand the impact of various functional groups on biological activity.

Future Research Directions

Several promising research avenues warrant further exploration:

  • Expanded Biological Screening: Systematic evaluation of the compound and its derivatives against a broader range of biological targets could reveal unexpected therapeutic applications.

  • Optimization of Synthetic Routes: Development of more efficient, environmentally friendly synthetic methodologies would enhance accessibility to this compound and related derivatives.

  • Targeted Modifications: Strategic structural modifications based on existing structure-activity relationship data could yield compounds with enhanced potency, selectivity, or pharmacokinetic properties.

  • Application in Combination Therapies: Investigation of potential synergistic effects when combined with established therapeutic agents could open new treatment strategies.

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